N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide
Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety linked to a phenyl ring, which is further connected to a bromophenoxy acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine by reacting piperazine with benzyl chloride under basic conditions.
Coupling with Phenyl Ring: The benzylpiperazine is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Introduction of Bromophenoxy Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Pharmacology: The compound is investigated for its effects on various biological targets, including receptors and enzymes.
Biological Research: It is used as a tool compound to study the mechanisms of action of piperazine derivatives.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the bromophenoxy acetamide group can modulate enzyme activity. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide
- N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide
Uniqueness
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide is unique due to the presence of both benzylpiperazine and bromophenoxy acetamide groups, which confer distinct biological activities. The combination of these moieties allows for a wide range of interactions with biological targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN3O2/c26-21-6-12-24(13-7-21)31-19-25(30)27-22-8-10-23(11-9-22)29-16-14-28(15-17-29)18-20-4-2-1-3-5-20/h1-13H,14-19H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRCORDLQCRBTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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